molecular formula C19H16ClNO3 B6425623 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide CAS No. 2034297-17-9

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide

Cat. No.: B6425623
CAS No.: 2034297-17-9
M. Wt: 341.8 g/mol
InChI Key: ROCREUXZBIDJSF-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a furan ring, a phenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects.

    Pathways Involved: The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{[4-(furan-2-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with the furan ring in a different position.

    5-chloro-N-{[4-(thiophen-3-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is unique due to the specific positioning of the furan ring, which may confer different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-23-18-7-6-16(20)10-17(18)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCREUXZBIDJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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